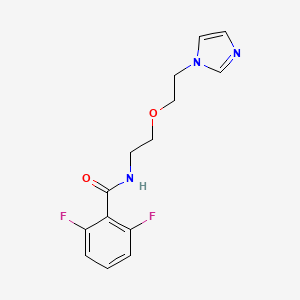

![molecular formula C20H16N6O2S B2614077 1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine CAS No. 1251687-69-0](/img/structure/B2614077.png)

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Bacteriochlorins and Their Derivatization

A novel molecular design incorporates a spiro-piperidine unit into synthetic bacteriochlorins, replacing previous motifs to suppress dehydrogenation, enabling nitrogen derivatization, and allowing the introduction of auxochromes to tune spectral properties. This design facilitates the creation of hydrophilic bacteriochlorins with tailored polarity for near-infrared absorbers, demonstrating modestly altered decay rates and yields of decay pathways of the lowest singlet excited state without significant alteration by the spiro-piperidinyl moiety (Kanumuri Ramesh Reddy et al., 2013).

Antagonists of the P2Y12 Receptor

Research on ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor, shows that shifting from 5-chlorothienyl to benzyl sulfonamides significantly increases potency in platelet count assays. This optimization process led to the advancement of compound 3 into human clinical trials as a candidate drug, AZD1283, highlighting the therapeutic potential in antithrombotic applications (P. Bach et al., 2013).

Anticancer Agents

Sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents reveals compounds with strong anticancer activity. This study underlines the therapeutic potential of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as promising anticancer agents, suggesting further in vivo studies for therapeutic validation (A. Rehman et al., 2018).

Antimicrobial Activity Against Pathogens

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives exhibit potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. The study indicates the influence of substitutions on benzhydryl and sulfonamide rings on antibacterial activity, contributing to agricultural science by providing potential treatments for plant diseases (K. Vinaya et al., 2009).

Future Directions

properties

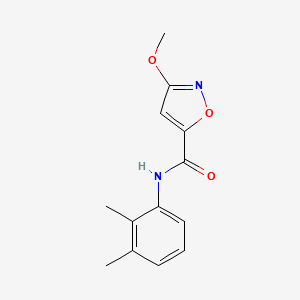

IUPAC Name |

2-(2,4-dimethylphenyl)-5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2S/c1-12-5-6-14(13(2)8-12)15-9-16-20(27)25(21-11-26(16)23-15)10-18-22-19(24-28-18)17-4-3-7-29-17/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWRZRPGVUZFPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CS5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)

![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)

![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)

![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2614017.png)